![molecular formula C15H28N2O2 B2930407 Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate CAS No. 2344685-38-5](/img/structure/B2930407.png)
Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a decahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyl groups, followed by a series of reactions to introduce the aminomethyl and decahydroisoquinoline moieties. The reaction conditions often include the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and quality control are crucial to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in NMR studies to investigate macromolecular complexes.
Medicine: Its derivatives may have potential therapeutic applications due to their unique structural properties.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl alcohol: A simpler compound with a tert-butyl group and hydroxyl group.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex compound with similar tert-butyl groups but different functional groups and core structure.
Uniqueness
Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is unique due to its combination of a tert-butyl group, an aminomethyl group, and a decahydroisoquinoline core. This unique structure imparts specific chemical and physical properties that make it valuable for various scientific research applications .
Biological Activity
Tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 249.35 g/mol
- Functional Groups : Contains an amine group, a carboxylate, and a tert-butyl group which are significant for its biological activity.
Tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is believed to exert its biological effects through several mechanisms:
- STING Pathway Modulation : The compound has been identified as a potential inhibitor of the STING (stimulator of interferon genes) pathway, which plays a crucial role in immune responses. By inhibiting STING activity, it may help in managing conditions characterized by excessive immune responses, such as autoimmune diseases and certain cancers .
- Antiproliferative Activity : Research indicates that compounds similar to tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. This activity is often assessed using assays like MTT or NCI-60 cell panel assays .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- STING Inhibition Studies :
-
Anticancer Potential :
- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-468). Compounds were evaluated for their ability to inhibit cell proliferation, with some achieving high levels of inhibition across multiple doses .
- Molecular Docking Studies :
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h11-13H,4-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLYJMFMOWFBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.